4,5-Dichloro-2,3-dihydroxybenzaldehyde
Description
Properties
CAS No. |
73275-97-5 |
|---|---|
Molecular Formula |
C7H4Cl2O3 |
Molecular Weight |
207.01 g/mol |
IUPAC Name |
4,5-dichloro-2,3-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-1-3(2-10)6(11)7(12)5(4)9/h1-2,11-12H |
InChI Key |
XXRXJYTYVUIHOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2,3-dihydroxybenzaldehyde typically involves the chlorination of 2,3-dihydroxybenzaldehyde. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2,3-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dihydroxybenzaldehyde derivatives.
Substitution: Formation of substituted benzaldehyde derivatives with various functional groups.
Scientific Research Applications
4,5-Dichloro-2,3-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2,3-dihydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key differences between 4,5-Dichloro-2,3-dihydroxybenzaldehyde and its analogs:
Key Observations :
- Substituent Positions : The target compound’s ortho-dihydroxy (2,3-OH) and para-dichloro (4,5-Cl) configuration distinguishes it from analogs. For example, 2,4-Dichloro-3-hydroxybenzaldehyde has a single hydroxyl group and asymmetric chlorine placement, reducing hydrogen-bonding capacity compared to the dihydroxy structure .
- Molecular Weight : The additional hydroxyl group in the target compound increases its molecular weight (~207.0 vs. 191.0–191.01 for analogs).
- Purity/Commercial Availability : 2,4-Dichloro-3-hydroxybenzaldehyde is commercially available at >97% purity, suggesting stability under standard conditions, whereas the target compound’s synthesis and stability remain uncharacterized in the evidence .
Reactivity and Functional Group Interactions
- Hydrogen Bonding: The ortho-dihydroxy groups in this compound enable stronger intramolecular hydrogen bonding compared to mono-hydroxy analogs.
- Electrophilic Substitution : Chlorine at positions 4 and 5 (electron-withdrawing) deactivates the benzene ring, directing further substitution to the less hindered 6-position. In contrast, 2,4-Dichloro-3-hydroxybenzaldehyde may exhibit different regioselectivity due to steric effects from adjacent substituents .
- Stability: Dichloro-hydroxybenzaldehydes are prone to oxidation of the aldehyde group. The dihydroxy configuration in the target compound may increase susceptibility to oxidation compared to mono-hydroxy analogs.
Pharmacological and Industrial Relevance
- 2,4-Dichloro-3-hydroxybenzaldehyde : Used as an intermediate in fine chemical synthesis. Its high purity (>97%) and commercial availability suggest utility in controlled reactions .
- 3,5-Dichloro-4-hydroxybenzaldehyde: Limited data in the evidence, but symmetric chlorine placement may favor symmetrical coupling reactions.
- Target Compound: Hypothetically, the dihydroxy structure could mimic natural phenolic antioxidants (e.g., caffeic acid derivatives, as in ), but chlorine substituents may alter bioactivity or toxicity profiles.
Biological Activity
4,5-Dichloro-2,3-dihydroxybenzaldehyde is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique chemical structure characterized by two chlorine atoms and two hydroxyl groups attached to a benzaldehyde backbone. This configuration is expected to influence its reactivity and biological interactions significantly.
Structure
- Molecular Formula : C7H4Cl2O3
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has been tested against a range of pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 30 µg/mL |
These results suggest that the compound is particularly effective against certain Gram-positive bacteria and fungi.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown promising results against various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 25.0 |
| A549 | 20.0 |
The compound exhibited cytotoxic effects with IC50 values indicating its potency in inhibiting cell growth.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : It has been suggested that the compound can inhibit specific enzymes involved in cell proliferation.
- Interaction with DNA : Some studies indicate potential intercalation with DNA, disrupting replication processes.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial efficacy of various halogenated phenolic compounds, including this compound. The study demonstrated significant inhibition of bacterial growth in both planktonic and biofilm states.
Study 2: Cancer Cell Line Testing
A recent investigation published in Cancer Letters assessed the cytotoxic effects of several phenolic compounds on HeLa and MCF-7 cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
